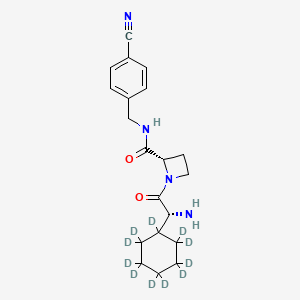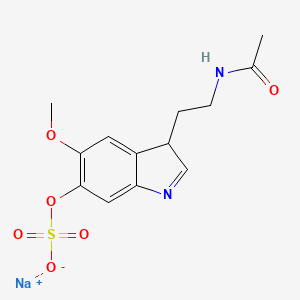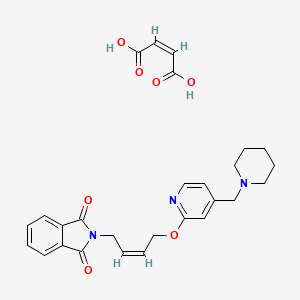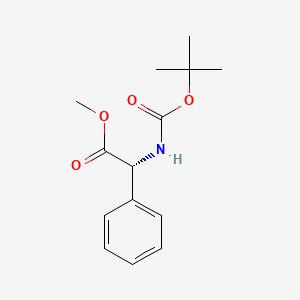
(R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds such as (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester involves a versatile method demonstrating the regioselective functionalization of ring nitrogens and the C3 amino group, highlighting the synthetic utility of tert-butoxycarbonyl protected intermediates in organic synthesis (Lauffer & Mullican, 2002).
Molecular Structure Analysis
The molecular structure of tert-butoxycarbonyl-containing compounds is characterized by X-ray diffraction and density functional theory (DFT) calculations, as seen in studies of tert-butoxycarbonylglycyl-dehydroalanylglycine methyl ester. These analyses reveal the conformational preferences of the peptide chain in both solid-state and gas phase, indicating the influence of tert-butoxycarbonyl groups on the overall molecular structure (Ejsmont, Gajda, & Makowski, 2007).
Chemical Reactions and Properties
The chemical reactivity of tert-butoxycarbonyl-protected amino acids is highlighted in their use for the synthesis of pentafluorophenyl-(tert-butoxycarbonylamino)methyl carbamates, demonstrating the role of tert-butoxycarbonyl protection in facilitating complex synthetic transformations (Sureshbabu, Narendra, & Kantharaju, 2008).
Physical Properties Analysis
The synthesis and characterization of amino acid-derived polymers, including those with tert-butoxycarbonyl protection, offer insights into the physical properties of these materials. Such studies reveal the solubility, specific rotation, and circular dichroism (CD) spectroscopic properties, indicating the influence of tert-butoxycarbonyl groups on the physical behavior of the polymers (Qu, Sanda, & Masuda, 2009).
Chemical Properties Analysis
The chemical properties of tert-butoxycarbonyl-protected compounds are further elucidated through their application in the synthesis of ureidopeptides, showcasing the versatility of tert-butoxycarbonyl protection in peptide synthesis and the generation of complex molecular architectures (Sureshbabu et al., 2008).
科学的研究の応用
Organic Chemistry Synthesis
Sulfoxides Synthesis : (R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester is utilized in synthesizing sulfoxides with biologically active residues. For example, it has been used to produce enantiomerically pure forms of sulfoxides, demonstrating its utility in chiral synthesis (Aversa et al., 2005).
Peptide Conformation Studies : This compound has been instrumental in studying the conformation of peptide chains, both in crystalline states and gas phases, providing insights into the structural dynamics of peptides (Ejsmont et al., 2007).
Dipeptide Mimetics : It is used in synthesizing dipeptide mimetics, such as in the creation of compounds that inhibit interleukin-1beta converting enzyme, illustrating its relevance in medicinal chemistry (Lauffer & Mullican, 2002).
Material Science Applications
- Polymer Synthesis : The compound is used in the synthesis of polymers, especially those containing amino acid moieties. Its incorporation into polymers has been shown to influence the properties like solubility and structural conformation of the resulting materials (Qu, Sanda, & Masuda, 2009).
Medicinal Chemistry
Cancer Research : It has applications in the synthesis of photosensitizers used for fluorescence imaging and photodynamic therapy in cancer treatment. This illustrates its potential in developing new therapeutic strategies for cancer (Patel et al., 2016).
Synthesis of Non-Natural Amino Acids : The compound is used in the synthesis of non-natural amino acids, which are crucial in the development of novel pharmaceuticals and biologically active compounds (Ferreira, Maia, & Monteiro, 2003).
Safety And Hazards
将来の方向性
Future research could focus on the characterization of “®-tert-Butoxycarbonylaminop henylacetic acid methyl ester” and its derivatives, as well as their potential applications in various fields. For instance, the bacteriostatic activity of 2-phenylethanol derivatives has been linked to their interaction with biomembranes . Additionally, catalytic amidations from carboxylic acid and ester derivatives are an area of ongoing research .
特性
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUHEYOGXNRVCO-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

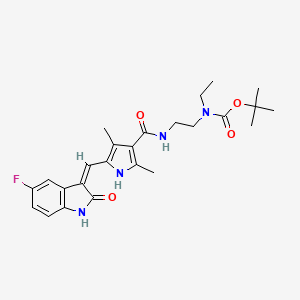
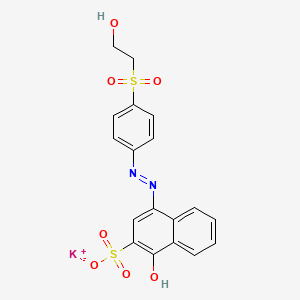
![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride](/img/no-structure.png)
